molecular formula C11H12N2 B8616853 N,2-Dimethylquinoline-4-amine

N,2-Dimethylquinoline-4-amine

Cat. No. B8616853
M. Wt: 172.23 g/mol
InChI Key: IHAANZLPRGWOJV-UHFFFAOYSA-N
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Patent
US07375227B2

Procedure details

A mixture of 4-chloro-2-methyl-quinoline (4.36 g, 24.5 mmol) and benzylmethylamine (3.13 g, 25.8 mmol) is heated under N2 at 120° C. for 12 h. The residue is dissolved in CH2Cl2 (50 ml) and washed successively with aqueous saturated Na2CO3 (50 mL) and 1M aqueous NaOH (50 ml). The CH2Cl2 layer is evaporated, and the residue is dissolved in MeOH (400 mL) and 4M HCl in dioxane (12 mL). 10% Pd—C (410 mg) are added and the suspension is hydrogenated for 15 h under ambient pressure. The reaction mixture is filtered through a pad of Celite. 1M aqueous NaOH (100 mL) is added and the filtrate is evaporated. The residue is dissolved in water and extracted with CH2Cl2 (3×50 mL). The combined organic extracts are dried and evaporated to provide the title compound.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1.C([CH2:20][NH2:21])C1C=CC=CC=1>C(Cl)Cl>[CH3:20][NH:21][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
ClC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
3.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with aqueous saturated Na2CO3 (50 mL) and 1M aqueous NaOH (50 ml)
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in MeOH (400 mL)
ADDITION
Type
ADDITION
Details
10% Pd—C (410 mg) are added
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
ADDITION
Type
ADDITION
Details
1M aqueous NaOH (100 mL) is added
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CNC1=CC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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